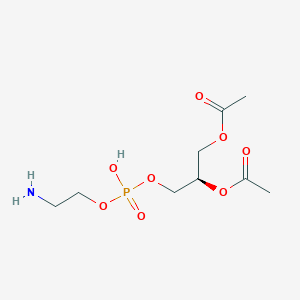
Chlorure de bis(diisopropylamino)phosphine
Vue d'ensemble
Description
Bis(diisopropylamino)chlorophosphine is an organophosphorus compound characterized by the presence of two diisopropylamino groups and one chlorine atom attached to a phosphorus atom. This compound is typically a white to off-white powder and is known for its utility in organic synthesis, particularly as a reagent and intermediate in the preparation of various phosphorus-containing compounds.
Applications De Recherche Scientifique
Chemistry: Bis(diisopropylamino)chlorophosphine is widely used in the synthesis of ligands for catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Biology and Medicine: In biological research, it is used to synthesize phosphoramidite derivatives, which are key intermediates in the preparation of oligonucleotides for genetic studies and therapeutic applications.
Industry: The compound is employed in the production of flame retardants, plasticizers, and other phosphorus-containing materials that enhance the properties of polymers and other industrial products.
Mécanisme D'action
Target of Action
Bis(diisopropylamino)chlorophosphine is primarily used as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions . The primary target of this compound is the palladium catalyst, which plays a crucial role in facilitating the amination reaction .
Mode of Action
Bis(diisopropylamino)chlorophosphine interacts with the palladium catalyst to form a complex. This complex then participates in the Buchwald–Hartwig amination reaction, facilitating the coupling of an amine and an aryl halide . The result is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bis(diisopropylamino)chlorophosphine is the Buchwald–Hartwig amination. This reaction is widely used in organic synthesis for the construction of carbon-nitrogen bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Pharmacokinetics
It’s important to note that the compound is sensitive to air and moisture , which could impact its stability and hence, its bioavailability.
Result of Action
The primary molecular effect of Bis(diisopropylamino)chlorophosphine’s action is the formation of a new carbon-nitrogen bond via the Buchwald–Hartwig amination . This can lead to the synthesis of a wide range of organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(diisopropylamino)chlorophosphine can be synthesized through the reaction of diisopropylamine with phosphorus trichloride. The reaction typically proceeds as follows:
PCl3+2(CH3CH(CH3)2NH→(CH3CH(CH3)2N)2PCl+2HCl
This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often cooled to control the exothermic nature of the process.
Industrial Production Methods: In an industrial setting, the production of bis(diisopropylamino)chlorophosphine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: Bis(diisopropylamino)chlorophosphine readily undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with alcohols to form phosphoramidites.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in various organic transformations.
Complexation Reactions: It can form complexes with transition metals, which are valuable in catalysis.
Common Reagents and Conditions:
Alcohols: Used in substitution reactions to form phosphoramidites.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Transition Metals: Such as palladium or platinum for complexation reactions.
Major Products:
Phosphoramidites: Formed from substitution reactions with alcohols.
Phosphine Oxides: Resulting from oxidation reactions.
Metal Complexes: Formed through complexation with transition metals.
Comparaison Avec Des Composés Similaires
Chlorodiisopropylphosphine: Similar in structure but lacks the second diisopropylamino group.
Diisopropylphosphoramidous dichloride: Contains two chlorine atoms instead of one.
Tetraisopropylphosphorodiamidous chloride: Contains additional isopropyl groups, making it bulkier.
Uniqueness: Bis(diisopropylamino)chlorophosphine is unique due to its balanced steric and electronic properties, making it highly versatile in organic synthesis. Its ability to form stable complexes with transition metals and its reactivity in substitution and oxidation reactions distinguish it from other similar compounds.
This comprehensive overview highlights the significance of bis(diisopropylamino)chlorophosphine in various fields, emphasizing its versatility and utility in scientific research and industrial applications
Propriétés
IUPAC Name |
N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUTHGOLLQBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369907 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-63-2 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(diisopropylamino)chlorophosphine useful in synthesizing deoxyribonucleoside phosphoramidites?
A1: Bis(diisopropylamino)chlorophosphine acts as an efficient phosphitylating agent in a one-pot synthesis of deoxyribonucleoside phosphoramidites. This eliminates the need to isolate bis(diisopropylamino)alkoxyphosphines, simplifying the synthetic process [, ].
Q2: How does Bis(diisopropylamino)chlorophosphine contribute to the synthesis of mixed phosphorotrithioates?
A2: Bis(diisopropylamino)chlorophosphine serves as the phosphorus precursor in a novel, one-pot synthesis of mixed phosphorotrithioates []. This method, conducted under mild conditions at room temperature, leverages the reactivity of Bis(diisopropylamino)chlorophosphine with various thiols and sulfenyl chlorides to create diverse phosphorotrithioate structures, highlighting its versatility.
Q3: Can Bis(diisopropylamino)chlorophosphine be used to synthesize compounds beyond phosphorotrithioates?
A3: Yes, the research indicates its broader applicability. For instance, it has been successfully employed in the synthesis of phosphoroselenodithioates, showcasing its potential beyond just phosphorotrithioates [].
Q4: How does Bis(diisopropylamino)chlorophosphine contribute to palladium-catalyzed reactions?
A4: Bis(diisopropylamino)chlorophosphine serves as a precursor to tert-butyl tetraisopropylphosphorodiamidite. This compound acts as an effective ligand for palladium-catalyzed Buchwald–Hartwig amination reactions []. These reactions are essential for synthesizing aryl- and heteroarylamines, highlighting the indirect role of Bis(diisopropylamino)chlorophosphine in important catalytic applications.
Q5: Are there any interesting structural features associated with Bis(diisopropylamino)chlorophosphine derivatives?
A5: Research indicates a fascinating equilibrium between two valence tautomers derived from the reaction of N-lithio pyridyl imine with Bis(diisopropylamino)chlorophosphine []. The ratio of these tautomers at room temperature and their interconversion mechanisms offer valuable insights into the reactivity and dynamic behavior of Bis(diisopropylamino)chlorophosphine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














